N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide - 2034225-50-6

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide

Catalog Number: EVT-2876820
CAS Number: 2034225-50-6
Molecular Formula: C18H26N4O
Molecular Weight: 314.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7,7-dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives

Compound Description: This series of compounds share the core structure of a tetrahydroquinazoline ring substituted with a piperazine moiety at the 4-position. The variations within the series arise from different N-aroyl, N-(het)aroyl, or N-benzyl substituents on the piperazine ring, as well as a morpholine substituent at the 2-position of the tetrahydroquinazoline. These compounds were synthesized and evaluated for their antiviral activity against avian paramyxovirus (APMV-1), the virus responsible for Newcastle disease. []

Relevance: This group of compounds exhibits significant structural similarity to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide. Both share the central 5,6,7,8-tetrahydroquinazoline scaffold. Furthermore, the piperazine moiety present in these derivatives is analogous to the piperidine ring found in the target compound, indicating a potential shared pharmacophore. The presence of various substituents on the piperazine ring in these derivatives offers valuable insights for exploring structure-activity relationships and optimizing the antiviral activity of compounds related to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide. []

2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol

Compound Description: This compound, a 4-aminopyrimidine N-oxide derivative, exhibits potent antiviral activity against a broad spectrum of tick-borne encephalitis virus (TBEV) strains. It is thought to exert its antiviral effects by targeting the E protein n-octyl-β-d-glucoside (β-OG) pocket. []

Relevance: The structural similarity to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide lies in the shared 5,6,7,8-tetrahydroquinazoline core. Although 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol lacks the piperidine ring and cyclobutanecarboxamide substituent, the presence of the tetrahydroquinazoline suggests this core structure could be important for interacting with biological targets. []

7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydroquinazolin-5-one (quinazoline derivative 15)

Compound Description: This quinazoline derivative was synthesized and evaluated for its potential as an atypical antipsychotic. It showed promising binding affinities for serotonin 5-HT2A and dopamine D2 receptors. []

Relevance: This compound shares the 5,6,7,8-tetrahydroquinazoline core structure with N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide. Additionally, both possess a piperidine ring directly attached to the tetrahydroquinazoline system. While the connection points and substituents on the piperidine ring differ, the shared structural motifs suggest potential overlap in their pharmacological profiles and highlight the versatility of the tetrahydroquinazoline scaffold for developing compounds with diverse biological activities. []

7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydro-3-methylcinnolin-5-one (cinnoline derivative 23)

Compound Description: This cinnoline derivative, designed as a potential atypical antipsychotic, exhibits high selectivity for the serotonin 5-HT2C receptor over 5-HT2A and D2 receptors. []

Relevance: Although based on a cinnoline scaffold rather than tetrahydroquinazoline, this compound shares significant structural similarities with N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide. Both compounds feature a [4-(4-fluorobenzoyl)piperidin-1-yl]methyl substituent, indicating a potentially important pharmacophore. The differing core structures (cinnoline vs. tetrahydroquinazoline) may contribute to the observed selectivity profiles and highlight the impact of even subtle structural variations on biological activity. []

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) and 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine (ML241)

Compound Description: These compounds are p97 ATPase inhibitors that specifically target the D2 domain of wild-type p97. []

Relevance: Both ML240 and ML241 share the quinazoline core structure with N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide. While ML241 possesses a 5,6,7,8-tetrahydroquinazoline ring similar to the target compound, ML240 contains a fully aromatic quinazoline. The presence of the N-benzyl substituent in both ML240 and ML241, compared to the piperidine ring in the target compound, highlights the structural variations possible while potentially maintaining interaction with the p97 ATPase target. []

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ)

Compound Description: DBeQ is a p97 ATPase inhibitor that targets both the D1 and D2 domains of p97. []

Relevance: Similar to ML240 and ML241, DBeQ shares the quinazoline core structure with N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide, albeit without the tetrahydro reduction. The two N-benzyl substituents in DBeQ, compared to the piperidine ring in the target compound, further illustrate the diversity of substituents tolerated around the quinazoline core while retaining activity against p97 ATPase. []

Properties

CAS Number

2034225-50-6

Product Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide

Molecular Formula

C18H26N4O

Molecular Weight

314.433

InChI

InChI=1S/C18H26N4O/c23-18(13-4-3-5-13)21-14-8-10-22(11-9-14)17-15-6-1-2-7-16(15)19-12-20-17/h12-14H,1-11H2,(H,21,23)

InChI Key

XMTMQTJATFOXQG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.